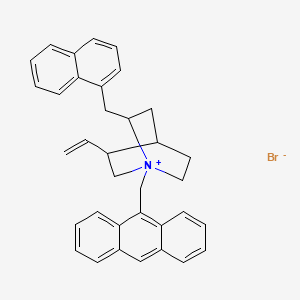
N-(9-Anthracenemethyl)cinchonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9-Anthracenemethyl)cinchonium bromide is a chemical compound with the molecular formula C34H33BrN2O and a molecular weight of 548.565 g/mol. This compound is known for its unique structure, which combines the anthracene moiety with the cinchonium framework, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-Anthracenemethyl)cinchonium bromide typically involves the reaction of cinchonine with 9-anthracenemethyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(9-Anthracenemethyl)cinchonium bromide undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydroanthracene derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium azide and potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted cinchonium derivatives.
Scientific Research Applications
N-(9-Anthracenemethyl)cinchonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a chiral phase-transfer catalyst in asymmetric synthesis.
Biology: Employed in the study of molecular interactions and binding studies.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(9-Anthracenemethyl)cinchonium bromide involves its interaction with specific molecular targets. The anthracene moiety allows for π-π stacking interactions, while the cinchonium framework provides chiral recognition. These interactions enable the compound to act as an effective chiral phase-transfer catalyst, facilitating asymmetric reactions by transferring chiral information to the substrate.
Comparison with Similar Compounds
Similar Compounds
- N-(9-Anthracenemethyl)cinchonidinium bromide
- O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide
- N-(9-Anthracenemethyl)cinchonindinium chloride
Uniqueness
N-(9-Anthracenemethyl)cinchonium bromide stands out due to its unique combination of the anthracene and cinchonium moieties. This structure provides both chiral recognition and π-π stacking capabilities, making it a versatile compound in various applications. Its ability to act as a chiral phase-transfer catalyst is particularly noteworthy, as it enables highly selective and efficient asymmetric synthesis.
Properties
Molecular Formula |
C35H34BrN |
|---|---|
Molecular Weight |
548.6 g/mol |
IUPAC Name |
1-(anthracen-9-ylmethyl)-5-ethenyl-2-(naphthalen-1-ylmethyl)-1-azoniabicyclo[2.2.2]octane;bromide |
InChI |
InChI=1S/C35H34N.BrH/c1-2-25-23-36(24-35-33-16-7-4-11-28(33)20-29-12-5-8-17-34(29)35)19-18-27(25)21-31(36)22-30-14-9-13-26-10-3-6-15-32(26)30;/h2-17,20,25,27,31H,1,18-19,21-24H2;1H/q+1;/p-1 |
InChI Key |
DCVKTRNEPIAXLT-UHFFFAOYSA-M |
Canonical SMILES |
C=CC1C[N+]2(CCC1CC2CC3=CC=CC4=CC=CC=C43)CC5=C6C=CC=CC6=CC7=CC=CC=C75.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


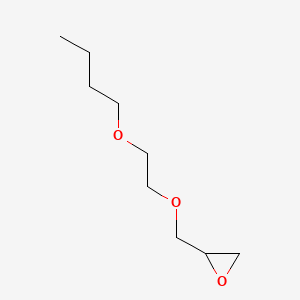
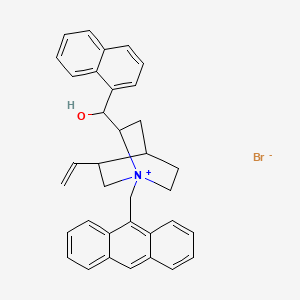
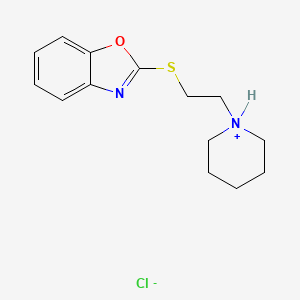
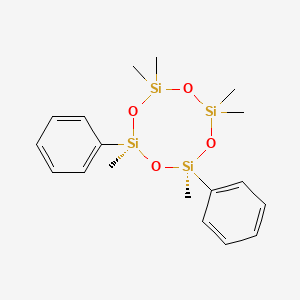
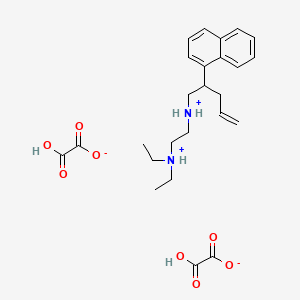
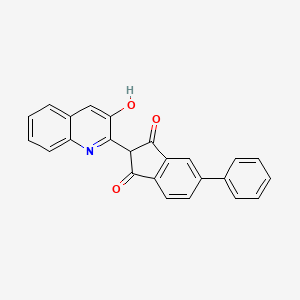
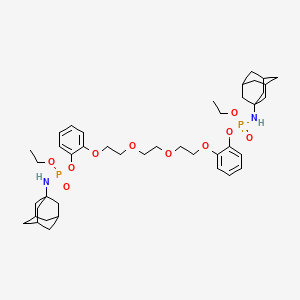
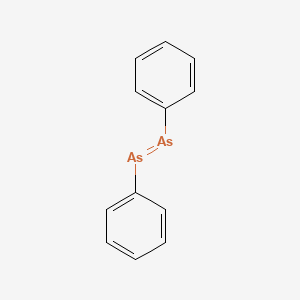
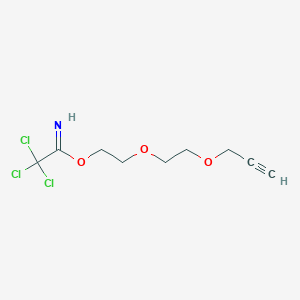
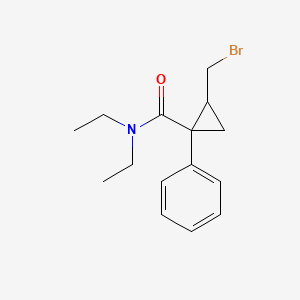

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B13736351.png)
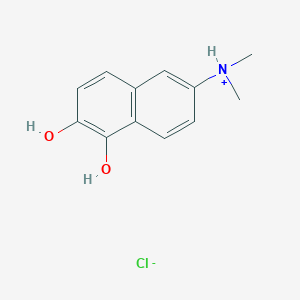
![5-[[4-[2-chloroethyl(ethyl)amino]phenyl]methylamino]-2,4-dinitrobenzamide](/img/structure/B13736368.png)
